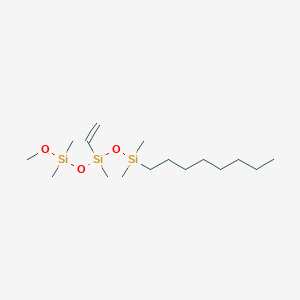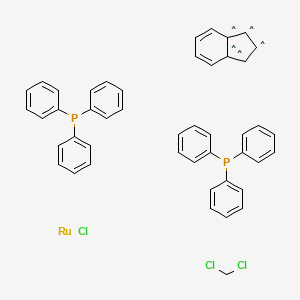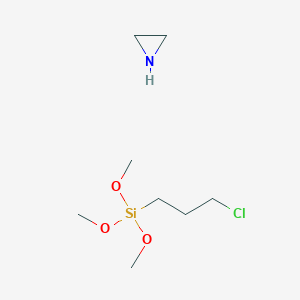
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol (PEI-TMS) is a cationic polymer used in a variety of applications, from drug delivery to nanotechnology. PEI-TMS has a unique combination of properties, such as high charge density, high solubility, and low toxicity, that make it a versatile and attractive choice for research and development.
Applications De Recherche Scientifique
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol has a variety of scientific research applications. It has been used as a gene delivery vehicle for gene therapy, a nanoparticle for drug delivery, and a stabilizing agent for proteins. It has also been used in the synthesis of nanostructures and as a surface coating for biomaterials.
Mécanisme D'action
The mechanism of action of Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol is based on its cationic nature. The positively charged this compound binds to the negatively charged cell membrane, allowing it to penetrate the cell. Once inside the cell, the this compound binds to DNA and other molecules, allowing it to be transported to the nucleus.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes, decrease the expression of proteins, and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol in lab experiments is its low toxicity. It is also highly soluble in water and is relatively stable in a variety of conditions. However, it is not suitable for use in vivo, as it can cause toxicity and inflammation.
Orientations Futures
Future research on Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol could focus on developing new methods for synthesizing and purifying the polymer, as well as exploring its potential applications in drug delivery, gene therapy, and nanotechnology. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential toxicity and side effects. Finally, research could be done on its ability to interact with other molecules, such as DNA and proteins, to further understand its mechanism of action.
Méthodes De Synthèse
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol is synthesized through a two-step process. First, a poly(ethylenimine) (PEI) is synthesized through a condensation reaction of ethylenediamine and formaldehyde. The resulting PEI is then reacted with trimethoxysilylpropyl chloride to form this compound. The reaction is catalyzed with hydrochloric acid and the product is purified by dialysis.
Propriétés
IUPAC Name |
aziridine;3-chloropropyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si.C2H5N/c1-8-11(9-2,10-3)6-4-5-7;1-2-3-1/h4-6H2,1-3H3;3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXOWPAXNFLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCl)(OC)OC.C1CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75132-84-2 |
Source


|
| Record name | 75132-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

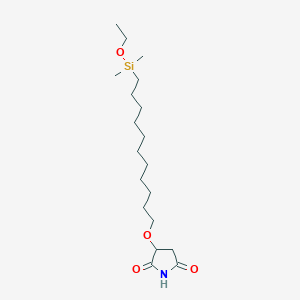
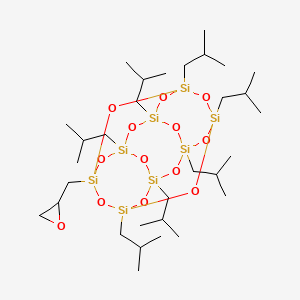
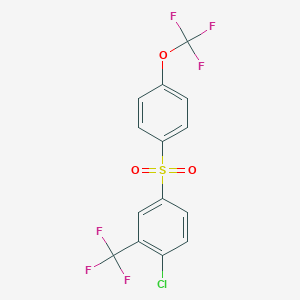
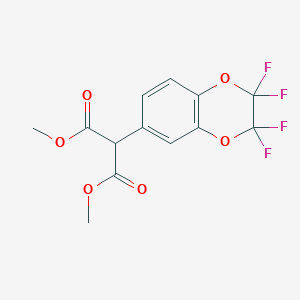
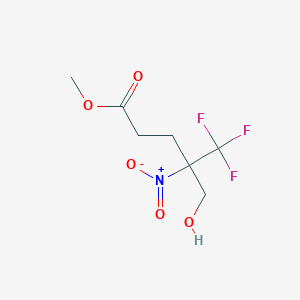
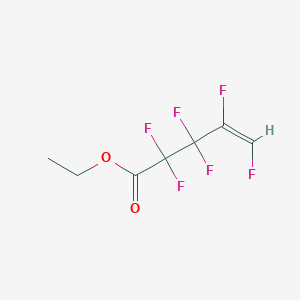
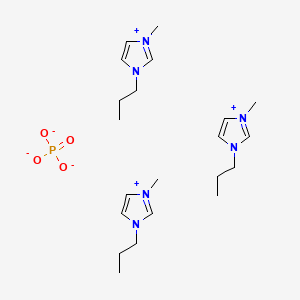
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
